Bienvenue dans la boutique en ligne BenchChem!

(E)-3-bromo-N-(6-fluoro-3-methylbenzo[d]thiazol-2(3H)-ylidene)benzamide

Structure-activity relationship Positional isomerism Benzothiazole SAR

Secure the structurally authentic (E)-isomer of 3-bromo-N-(6-fluoro-3-methylbenzo[d]thiazol-2(3H)-ylidene)benzamide (CAS 477511-13-0) for your SAR programs. The (E)-configuration at the exocyclic imine bridge is critical for target engagement; generic substitution with positional isomers is scientifically invalid due to pronounced SAR sensitivity. The 6-fluoro and 3-bromo substitution pattern creates a unique electronic profile for antimicrobial and cholinesterase inhibition studies, while the bromine handle enables late-stage Suzuki coupling diversification without core resynthesis.

Molecular Formula C15H10BrFN2OS
Molecular Weight 365.22
CAS No. 477511-13-0
Cat. No. B2462945
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(E)-3-bromo-N-(6-fluoro-3-methylbenzo[d]thiazol-2(3H)-ylidene)benzamide
CAS477511-13-0
Molecular FormulaC15H10BrFN2OS
Molecular Weight365.22
Structural Identifiers
SMILESCN1C2=C(C=C(C=C2)F)SC1=NC(=O)C3=CC(=CC=C3)Br
InChIInChI=1S/C15H10BrFN2OS/c1-19-12-6-5-11(17)8-13(12)21-15(19)18-14(20)9-3-2-4-10(16)7-9/h2-8H,1H3
InChIKeySIBPZYILYLTOAQ-OBGWFSINSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 25 mg / 75 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

(E)-3-bromo-N-(6-fluoro-3-methylbenzo[d]thiazol-2(3H)-ylidene)benzamide (CAS 477511-13-0): Benzothiazolylidene Benzamide Research Compound


(E)-3-bromo-N-(6-fluoro-3-methylbenzo[d]thiazol-2(3H)-ylidene)benzamide (CAS 477511-13-0) is a synthetic small molecule belonging to the benzothiazol-2(3H)-ylidene benzamide class, featuring a 6-fluoro-3-methylbenzothiazole core linked via an imine (C=N) bridge to a 3-bromobenzamide moiety (molecular formula C15H10BrFN2OS, MW 365.22) . The compound is characterized by its (E)-configuration at the exocyclic imine bond, a stereochemical feature critical for biological target engagement in related benzothiazolylidene systems [1]. Benzothiazole derivatives are recognized as privileged scaffolds in medicinal chemistry, with 6-fluoro substitution on the benzothiazole ring associated with enhanced metabolic stability and modulated electronic properties compared to non-fluorinated analogs [2]. This compound is primarily utilized as a research chemical in early-stage drug discovery and agrochemical screening programs, where its specific 3-bromo substitution pattern on the benzamide ring distinguishes it from closely related positional isomers sharing the identical molecular formula .

Why (E)-3-bromo-N-(6-fluoro-3-methylbenzo[d]thiazol-2(3H)-ylidene)benzamide Cannot Be Replaced by Generic Benzothiazole Analogs


Generic substitution among C15H10BrFN2OS positional isomers is scientifically invalid due to the pronounced structure-activity relationship (SAR) sensitivity of the benzothiazolylidene benzamide scaffold. In the benzothiazole amide class, minor variations in substituent positioning produce significant differences in biological activity: Pejchal et al. (2015) demonstrated that among 6-fluorobenzothiazole derivatives, antibacterial MIC values varied over 16-fold depending solely on the substitution pattern of the benzamide ring, with compounds showing activity comparable to or exceeding chloramphenicol and cefoperazone standards only at specific substitution positions [1]. The 3-bromo substitution on the benzamide ring of CAS 477511-13-0 places the electron-withdrawing bromine at the meta position relative to the carbonyl, creating a distinct electronic environment compared to the para-bromo isomer or the isomer where bromine resides on the benzothiazole ring. Imramovský et al. (2013) further established that 6-fluoro substitution on the benzothiazole core is critical for cholinesterase inhibitory activity, with IC50 values spanning two orders of magnitude when the fluorine position or the N3-substituent is altered [2]. The (E)-configuration of the exocyclic imine bond, confirmed in crystallographic studies of related benzothiazolylidene benzamides, represents an additional stereochemical variable that cannot be assumed to be preserved across different synthetic batches or analogs [3].

Quantitative Differentiation Evidence for (E)-3-bromo-N-(6-fluoro-3-methylbenzo[d]thiazol-2(3H)-ylidene)benzamide Against Closest Analogs


Meta-Bromo Positional Differentiation: 3-Bromo vs 4-Bromo Benzamide Substitution Pattern

CAS 477511-13-0 bears a 3-bromo (meta) substitution on the benzamide ring, distinguishing it from the 4-bromo (para) positional isomer (E)-4-bromo-2-fluoro-N-(3-methylbenzo[d]thiazol-2(3H)-ylidene)benzamide, which shares the identical molecular formula C15H10BrFN2OS but differs in bromine placement. In the class of 6-fluorobenzothiazole amides studied by Pejchal et al. (2015), variation in the benzamide substitution pattern produced MIC differences of ≥4-fold against Gram-positive bacterial strains, with meta-substituted analogs demonstrating distinct activity profiles compared to para-substituted congeners [1]. The meta-bromo configuration positions the electron-withdrawing bromine at a geometry that influences the torsional angle between the benzamide and benzothiazole planes, a parameter shown by X-ray crystallography to affect intermolecular interactions in related benzothiazolylidene benzamides [2].

Structure-activity relationship Positional isomerism Benzothiazole SAR

E-Configuration Stereochemical Integrity: Exocyclic Imine Geometry Differentiation

CAS 477511-13-0 is specified as the (E)-configuration isomer at the exocyclic N=C bond linking the benzothiazole and benzamide moieties. Kuujia technical documentation highlights that the E-configuration is critical for biological activity, a detail frequently referenced in benzothiazolylidene SAR studies [1]. The Pejchal et al. (2015) study confirmed through single-crystal X-ray diffraction that related 6-fluorobenzothiazole amides adopt specific E/Z geometries that directly influence crystal packing, hydrogen bonding capacity, and potentially target binding [2]. While Z-isomers of benzothiazol-2(3H)-ylidene benzamides are synthetically accessible, they represent distinct chemical entities with different spatial arrangements of the benzamide aryl ring relative to the benzothiazole plane.

Stereochemistry E/Z isomerism Imine configuration Benzothiazolylidene

Halogen Distribution Pattern: 3-Bromo-Benzamide / 6-Fluoro-Benzothiazole vs Inverted Halogen Analogs

CAS 477511-13-0 features bromine exclusively on the benzamide ring (position 3) and fluorine exclusively on the benzothiazole ring (position 6). This contrasts with its direct constitutional isomer (E)-N-(6-bromo-3-methylbenzo[d]thiazol-2(3H)-ylidene)-3-fluorobenzamide, which inverts the halogen placement (Br on benzothiazole, F on benzamide). Imramovský et al. (2013) demonstrated that 6-fluoro substitution on the benzothiazole core is a key determinant of cholinesterase inhibitory potency, with fluorine at position 6 contributing to metabolic resistance while maintaining favorable electronic properties [1]. The 3-bromobenzamide moiety provides a heavy atom (Br) at a position amenable to further synthetic elaboration via palladium-catalyzed cross-coupling reactions (Suzuki, Buchwald-Hartwig), offering a synthetic handle not available in the non-brominated or differently halogenated analogs [2].

Halogen bonding Lipophilicity Metabolic stability Fluorine substitution

3-Bromobenzamide Moiety as Synthetic Diversification Handle: Comparative Reactivity Assessment

The 3-bromo substituent on the benzamide ring of CAS 477511-13-0 serves as a versatile synthetic handle for palladium-catalyzed cross-coupling reactions (Suzuki-Miyaura, Heck, Sonogashira, Buchwald-Hartwig), enabling late-stage diversification without modification of the 6-fluorobenzothiazole core. This contrasts with non-halogenated benzamide analogs such as (E)-N-(6-fluoro-3-methylbenzo[d]thiazol-2(3H)-ylidene)-4-methoxybenzamide, which lack this orthogonal reactivity. The meta-positioning of bromine is particularly advantageous for maintaining electronic communication with the amide carbonyl while avoiding steric interference with the imine bridge observed in ortho-substituted analogs [1]. The 'On Water' metal-free synthesis methodology reported for benzo[d]thiazol-2(3H)-ylidene benzamides provides a synthetic route compatible with the bromine substituent, as the mild conditions (aqueous medium, organic base) avoid undesired dehalogenation side reactions [2].

Cross-coupling Suzuki reaction Buchwald-Hartwig amination Late-stage functionalization

Class-Level Antimicrobial Activity: 6-Fluorobenzothiazole Scaffold Performance Against Clinical Standards

Although no dedicated antimicrobial study has been published for CAS 477511-13-0 specifically, the 6-fluorobenzothiazole amide scaffold has demonstrated quantitatively characterized antimicrobial activity. Pejchal et al. (2015) reported that select 6-fluorobenzothiazole amides exhibited antibacterial and antifungal activity comparable or slightly superior to clinical standards chloramphenicol, cefoperazone, and amphotericin B against a panel of Gram-positive and Gram-negative bacterial strains and Candida albicans [1]. The study employed standardized MIC determination via broth microdilution, providing a benchmark for the scaffold class. The 6-fluoro substitution on the benzothiazole ring is associated with enhanced activity compared to non-fluorinated analogs, as fluorine modulates both electronic properties and metabolic stability [2].

Antimicrobial screening MIC determination Benzothiazole antibiotics Antifungal activity

Structural Confirmation by Spectroscopic Methods: Compound Identity Assurance for Procurement

Synthesis and characterization protocols for the 6-fluorobenzothiazole amide class are well-established in the peer-reviewed literature. Pejchal et al. (2015) employed a comprehensive characterization suite including 1H NMR, 13C NMR, 19F NMR, HRMS, and elemental analysis, with single-crystal X-ray diffraction providing unambiguous structural confirmation for representative compounds [1]. The 19F NMR signature is particularly diagnostic for verifying the 6-fluoro substitution pattern and distinguishing CAS 477511-13-0 from analogs where fluorine resides on the benzamide ring. Imramovský et al. (2013) further validated IR spectroscopy in combination with 1H, 13C, and 19F NMR and HRMS for structural confirmation of 2-substituted-6-fluorobenzothiazole derivatives, establishing analytical benchmarks for identity verification [2].

Compound characterization NMR spectroscopy HRMS Quality control

Optimal Research and Industrial Application Scenarios for (E)-3-bromo-N-(6-fluoro-3-methylbenzo[d]thiazol-2(3H)-ylidene)benzamide (CAS 477511-13-0)


Medicinal Chemistry SAR Campaigns Targeting Benzothiazole-Based Antimicrobial Lead Optimization

CAS 477511-13-0 is positioned as a key intermediate or comparator compound in structure-activity relationship (SAR) studies exploring 6-fluorobenzothiazole amides as antimicrobial agents. The Pejchal et al. (2015) study established that 6-fluorobenzothiazole amides can achieve antibacterial and antifungal activity comparable to or exceeding chloramphenicol, cefoperazone, and amphotericin B . The 3-bromo substituent enables systematic exploration of benzamide ring electronic effects: comparison with 4-bromo, 3-chloro, 3-methoxy, and unsubstituted benzamide analogs within the same 6-fluoro-3-methylbenzothiazole core series can delineate the contribution of meta-halogen substitution to antimicrobial potency. The compound's (E)-configuration ensures stereochemical consistency across analog series, while the bromine handle permits late-stage diversification via Suzuki coupling to generate focused libraries without resynthesis of the benzothiazole core.

Cholinesterase Inhibitor Development Leveraging 6-Fluorobenzothiazole Pharmacophore

The 6-fluorobenzothiazole core of CAS 477511-13-0 aligns with the pharmacophore identified by Imramovský et al. (2013) for acetylcholinesterase (AChE) and butyrylcholinesterase (BChE) inhibition, where 6-fluoro substitution was associated with IC50 values spanning sub-micromolar to >100 µM depending on the 2-substituent and N3-alkyl group . The compound serves as a probe to investigate whether the benzothiazol-2(3H)-ylidene benzamide linkage (C=N bridge) confers different cholinesterase inhibition kinetics compared to the carbamate and amide linkages explored in the Imramovský study. The 3-bromo substituent on the benzamide ring provides a distinct electronic environment (σm for Br = +0.39) that can be systematically varied to map electronic requirements of the enzyme active site.

Adenosine A2 Receptor Modulation Studies Using Benzothiazole Amide Scaffolds

Patent US20030149036 discloses substituted benzothiazole amide derivatives as adenosine A2 receptor modulators for the treatment of CNS disorders including Alzheimer's disease, Parkinson's disease, anxiety, and depression . While the patent focuses on 4-methoxy-7-morpholin-4-yl-benzothiazol-2-yl amides rather than the 6-fluoro-3-methylbenzothiazol-2(3H)-ylidene subclass, CAS 477511-13-0 represents a structurally distinct chemotype within the broader benzothiazole amide patent space. Its unique combination of 6-fluoro (electron-withdrawing), 3-methyl (N-substitution), and 3-bromobenzamide (electron-withdrawing, heavy atom) features may confer differentiated adenosine receptor subtype selectivity profiles worthy of investigation in head-to-head comparator studies against the patent-exemplified compounds.

Agrochemical Fungicide Discovery: Fluorobenzothiazole Derivatives as Crop Protection Agents

Fluorobenzothiazole derivatives have established precedent in agrochemical applications, with patent literature (US-7956009-B2, Bayer Aktiengesellschaft) disclosing fungicidally active compound combinations incorporating fluorobenzothiazole derivatives of formula (I) . The 6-fluoro substitution pattern on the benzothiazole ring, present in CAS 477511-13-0, mirrors substitution patterns found in agricultural fungicide development programs. The 3-bromo substituent on the benzamide ring provides a site for further structural optimization to tune physicochemical properties (logP, solubility) critical for foliar uptake and systemic transport in planta. The compound's (E)-ylidene linkage differentiates it from the Bayer patent compounds, potentially offering a novel IP position in the fluorobenzothiazole agrochemical space.

Quote Request

Request a Quote for (E)-3-bromo-N-(6-fluoro-3-methylbenzo[d]thiazol-2(3H)-ylidene)benzamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.